Imidazo(2,1-b)thiazol-3-ol, 3-(2,4-dichlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrobromide
Description
Imidazo(2,1-b)thiazol-3-ol, 3-(2,4-dichlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrobromide is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Properties
CAS No. |
86346-86-3 |
|---|---|
Molecular Formula |
C19H19BrCl2N2OS |
Molecular Weight |
474.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrobromide |
InChI |
InChI=1S/C19H18Cl2N2OS.BrH/c20-14-7-8-15(16(21)12-14)19(24)17(25-18-22-10-11-23(18)19)9-6-13-4-2-1-3-5-13;/h1-5,7-8,12,17,24H,6,9-11H2;1H |
InChI Key |
BZNAEQCAWHYVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)SC(C2(C3=C(C=C(C=C3)Cl)Cl)O)CCC4=CC=CC=C4.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the 2,4-dichlorophenyl and 2-phenylethyl groups through nucleophilic or electrophilic substitution reactions.
Hydrobromide Formation: Conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Biological Studies: Investigation of their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)thiazol-3-ol derivatives involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Conclusion
Imidazo(2,1-b)thiazol-3-ol, 3-(2,4-dichlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrobromide is a compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties, mechanisms, and applications.
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